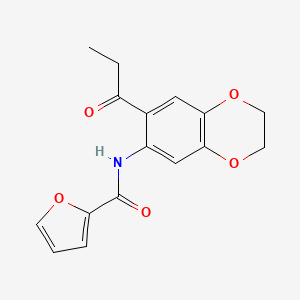![molecular formula C27H32N2O4 B11069465 4-[4-(benzyloxy)-3-methoxyphenyl]-1-(dimethylamino)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11069465.png)
4-[4-(benzyloxy)-3-methoxyphenyl]-1-(dimethylamino)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(DIMETHYLAMINO)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a synthetic organic compound that belongs to the class of quinolinone derivatives. This compound is known for its complex structure, which includes a quinolinone core, a benzyloxy group, a methoxyphenyl group, and a dimethylamino group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(DIMETHYLAMINO)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a diketone.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Methoxylation: The methoxy group can be introduced through methylation of a phenolic hydroxyl group using methyl iodide and a base.
Dimethylamino Group Addition: The dimethylamino group can be added via a reductive amination reaction using dimethylamine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the quinolinone core, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be employed.
Major Products
Oxidation Products: Aldehydes or ketones derived from the benzyloxy and methoxy groups.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Compounds with substituted benzyloxy or methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(DIMETHYLAMINO)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to investigate the mechanisms of enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory, anticancer, and antimicrobial agent. Researchers are investigating its ability to modulate specific biological pathways and its efficacy in preclinical models.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(DIMETHYLAMINO)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in key metabolic pathways.
Receptors: It may bind to receptors on the cell surface or within the cell, influencing signal transduction pathways.
Ion Channels: The compound may affect the function of ion channels, altering cellular ion homeostasis.
Comparison with Similar Compounds
Similar Compounds
- **4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(DIMETHYLAMINO)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
- **4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(DIMETHYLAMINO)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
- **4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(DIMETHYLAMINO)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Uniqueness
The uniqueness of 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(DIMETHYLAMINO)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE lies in its specific combination of functional groups and its structural complexity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C27H32N2O4 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
1-(dimethylamino)-4-(3-methoxy-4-phenylmethoxyphenyl)-7,7-dimethyl-3,4,6,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C27H32N2O4/c1-27(2)15-21-26(22(30)16-27)20(14-25(31)29(21)28(3)4)19-11-12-23(24(13-19)32-5)33-17-18-9-7-6-8-10-18/h6-13,20H,14-17H2,1-5H3 |
InChI Key |
KMPINJKHPMTKGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2N(C)C)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B11069391.png)
![3-{2-[(2-Chloro-4-nitrophenyl)amino]ethyl}-5-methyl-1,3-oxazolidin-2-one](/img/structure/B11069393.png)
![1-[(4-Methylphenyl)sulfonyl]-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]prolinamide](/img/structure/B11069399.png)
![Methyl 2-methyl-5-oxo-4-[(phenylcarbonyl)amino]-4-(trifluoromethyl)-4,5-dihydrofuran-3-carboxylate](/img/structure/B11069403.png)
![2-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B11069413.png)
![1,1'-{3-[(4-methylphenyl)sulfonyl]propane-1,2-diyl}bis(3,5-dichloro-1H-1,2,4-triazole)](/img/structure/B11069415.png)
![4-chloro-5-[4-(cyclohexylcarbonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B11069423.png)
![1-(3-Fluorophenyl)-3-{4-[4-(phenylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11069424.png)
![2-(3-Methylbutoxy)-5-[(2-phenoxyethyl)sulfamoyl]benzamide](/img/structure/B11069429.png)
![2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11069430.png)
![4-cyclohexyl-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11069441.png)

![2-[(cyclohexylcarbonyl)amino]-N-(2,4-dichlorophenyl)benzamide](/img/structure/B11069462.png)
